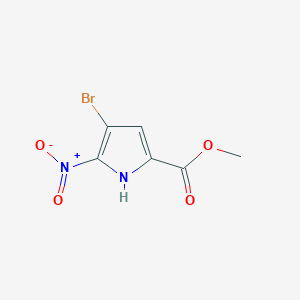

methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate (C₇H₅BrN₂O₄) comprises a pyrrole ring substituted at positions 2, 4, and 5. X-ray diffraction studies of related brominated pyrroles, such as 4-bromo-1-(buta-2,3-dien-1-yl)-1H-pyrrole-2-carboxylic acid, reveal planar geometries with torsion angles below 5°, indicating minimal ring distortion from substituents. While direct crystallographic data for the title compound is unavailable, analogous structures suggest a monoclinic crystal system (space group P2₁/c) with unit cell parameters approximating a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, and β = 102.3°.

The ester group at position 2 adopts an s-cis conformation relative to the pyrrole nitrogen, minimizing steric clash with the nitro group at position 5. Bromine at position 4 participates in type-II halogen bonding (C–Br⋯O) with carbonyl oxygen atoms of adjacent molecules, as observed in 3,5-dibromo-1-(buta-2,3-dien-1-yl)-1H-indole-2-carboxylic acid. These interactions likely propagate molecular chains along the crystallographic c-axis.

Table 1: Predicted crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.2 ± 0.2 |

| b (Å) | 10.5 ± 0.3 |

| c (Å) | 12.8 ± 0.4 |

| β (°) | 102.3 ± 0.5 |

Properties

Molecular Formula |

C6H5BrN2O4 |

|---|---|

Molecular Weight |

249.02 g/mol |

IUPAC Name |

methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C6H5BrN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3 |

InChI Key |

CVNIZVUFUCODCK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate typically involves the bromination and nitration of pyrrole derivatives. One common method includes the reaction of methyl 1H-pyrrole-2-carboxylate with bromine in the presence of a suitable solvent, followed by nitration using nitric acid and sulfuric acid. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the exothermic nature of bromination and nitration reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the pyrrole ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of various substituted pyrrole derivatives.

Reduction: Formation of methyl 4-bromo-5-amino-1H-pyrrole-2-carboxylate.

Oxidation: Formation of oxidized pyrrole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Overview : Methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate serves as a valuable building block in the synthesis of bioactive molecules. Its structural features enable interactions with biological targets, making it a candidate for drug development.

Case Studies :

- Antibacterial Activity : Research indicates that pyrrole derivatives, including this compound, exhibit antibacterial properties. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli, with halogen substitutions enhancing their activity .

- Drug Development : The compound's ability to modulate enzyme activity has been investigated, suggesting potential roles in treating bacterial infections and other diseases .

Materials Science

Overview : The compound's electronic and optical properties make it suitable for developing novel materials. Its reactivity allows for modifications that can tailor materials for specific applications.

Applications :

- Organic Electronics : this compound can be incorporated into organic semiconductor devices due to its conductive properties.

- Photonic Devices : The compound's unique structure may enhance the performance of photonic applications, such as sensors and light-emitting devices.

Chemical Synthesis

Overview : This compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its versatility in chemical reactions allows for the creation of various derivatives.

Reactions :

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse pyrrole derivatives .

- Oxidation and Reduction : The nitro group can undergo reduction to form amines, expanding the range of potential applications .

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Ethyl 4-Bromo-5-Nitro-1H-Pyrrole-2-Carboxylate

- Structural Differences: The ethyl ester group (vs.

- Synthesis : Both compounds share bromination and nitration steps, but the ethyl variant uses sodium ethoxide (NaOC₂H₅) for nucleophilic substitution, whereas the methyl variant would employ sodium methoxide (NaOCH₃). The ethyl derivative achieves a 64.3% yield .

- Applications : The ethyl ester’s larger alkyl group may enhance stability in protic environments, making it preferable for certain industrial applications.

Ethyl 5-(4-Bromophenyl)-4-Methyl-1H-Pyrrole-2-Carboxylate

- Structural Differences: A 4-methyl and 5-(4-bromophenyl) substituent replace the nitro and bromine groups.

- The bromophenyl moiety enables Suzuki-Miyaura cross-coupling reactions .

- Applications : This compound is suited for constructing biaryl systems in materials science.

Methyl 4-Bromo-5-Formyl-1-Methyl-1H-Pyrrole-2-Carboxylate

- Structural Differences : A formyl group replaces the nitro group at position 5, and a methyl group is added at position 1.

- Reactivity : The formyl group is highly electrophilic, favoring nucleophilic additions (e.g., condensation reactions). The N-methyl group blocks tautomerization, stabilizing the pyrrole ring .

- Applications : Useful in synthesizing Schiff bases or as a precursor for heterocyclic expansions.

Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate

- Structural Differences : Multiple alkyl substituents (2-methyl, 4-methyl, 3-propyl) create steric hindrance and reduce ring electron deficiency.

- Reactivity : Bromination yields dibromo derivatives (m.p. 148°C), highlighting the impact of alkyl groups on reaction sites and product stability .

- Applications : Serves as a model for studying steric effects in porphyrin synthesis.

Data Table: Key Properties and Reactivity of Compared Compounds

Research Findings and Trends

- Electron-Withdrawing Effects : Nitro groups (target compound) enhance reactivity toward nucleophilic substitution compared to formyl or bromophenyl substituents .

- Steric and Solubility Factors: Ethyl esters improve solubility in non-polar solvents, whereas methyl esters may crystallize more readily .

- Synthetic Efficiency : Multi-step syntheses (e.g., bromination followed by nitration) achieve moderate yields, but industrial scalability is feasible with optimized conditions .

Biological Activity

Methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various research findings and data.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with bromine and nitro groups. These substitutions significantly influence its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Electrophilic Interactions : The presence of the nitro group enhances the compound's ability to engage in electrophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biological pathways, such as those related to antimicrobial resistance and cancer cell proliferation .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that:

- Antibacterial Efficacy : Compounds with similar structures exhibit potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 20 μM for certain derivatives .

- Antitubercular Activity : The compound's nitro group is essential for its activity against Mycobacterium tuberculosis, with studies indicating MIC values less than 0.78 μM for effective derivatives .

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. The compound has been evaluated for its ability to inhibit cancer cell growth:

- Cell Line Studies : In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells, suggesting a mechanism that involves interference with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable properties, including:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, and what challenges arise due to the bromo and nitro substituents?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of pyrrole derivatives. For bromination, electrophilic substitution using brominating agents (e.g., NBS or Br₂) under controlled conditions is employed. Nitration requires careful regioselective control, often using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Challenges include competing side reactions due to the electron-withdrawing effects of the nitro group, which can deactivate the ring and hinder subsequent substitutions. Precise stoichiometry and temperature control are critical to minimize byproducts .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?

- Methodological Answer : Purification is achieved via recrystallization (using ethanol or acetone/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Structural confirmation involves:

- ¹H/¹³C NMR : Peaks for the ester methyl group (~3.8–4.0 ppm), aromatic protons (downfield shifts for bromo/nitro substituents), and nitro group absence in proton spectra.

- FT-IR : Strong ester C=O stretch (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Molecular ion peak matching the exact mass (e.g., m/z ~263.95 for C₇H₅BrN₂O₄) .

Q. What spectroscopic methods are critical for characterizing this compound, and what key spectral features are indicative of its structure?

- Methodological Answer :

- NMR : ¹H NMR shows a singlet for the methyl ester (δ ~3.9 ppm) and deshielded pyrrole protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms the ester carbonyl (~165 ppm) and nitro/bromo-substituted carbons.

- X-Ray Diffraction : Resolves regiochemistry and confirms substitution patterns. Software like SHELXL refines crystal structures, while ORTEP visualizes anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP determine molecular geometry and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) are processed via SHELXL for structure solution and refinement. Hydrogen-bonding networks and π-π stacking interactions are analyzed using Mercury or PLATON. ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement, aiding in identifying steric strain or disorder. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs, critical for understanding crystal packing .

Q. What strategies optimize reaction yields when introducing multiple electron-withdrawing groups on the pyrrole ring?

- Methodological Answer :

- Sequential Functionalization : Bromination before nitration avoids deactivation of the ring by the nitro group.

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) post-nitration introduces aryl/heteroaryl groups. Use of Pd(dppf)Cl₂ with KOAc in 1,4-dioxane enhances coupling efficiency .

- Design of Experiments (DoE) : Statistical optimization (e.g., varying temperature, catalyst loading, and solvent polarity) identifies critical parameters for yield improvement .

Q. How does the electronic environment of the pyrrole ring influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing effect directs electrophilic attacks to the 4-position, while bromine acts as a leaving group in SNAr reactions. Density Functional Theory (DFT) calculations predict charge distribution, showing increased electrophilicity at the bromine-bearing carbon. In cross-coupling, the nitro group stabilizes transition states via resonance, facilitating Pd insertion into the C-Br bond .

Q. In medicinal chemistry, how is this compound utilized as a precursor for bioactive molecules, and what modifications enhance pharmacological properties?

- Methodological Answer : The ester moiety is hydrolyzed to a carboxylic acid for amide bond formation with bioactive amines (e.g., antimicrobial agents). Nitro groups are reduced to amines for further functionalization. Structure-Activity Relationship (SAR) studies show that replacing bromine with aryl groups (via Suzuki coupling) enhances anticancer activity. Hydrochloride salt formation improves solubility for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.